

# Structural Activity Relationship of PF-06815345: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | PF-06815345 |           |  |  |
| Cat. No.:            | B608931     | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PF-06815345** is an orally active, potent small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels, and its inhibition is a validated therapeutic strategy for the management of hypercholesterolemia. **PF-06815345** emerged from a drug discovery program aimed at identifying non-peptidic, orally bioavailable PCSK9 inhibitors. This document provides a detailed technical guide on the structural activity relationship (SAR) of **PF-06815345**, based on publicly available information, primarily from patent literature.

### Mechanism of Action of PCSK9 and its Inhibition

PCSK9 reduces the number of LDL receptors (LDLR) on the surface of hepatocytes by binding to the receptor and targeting it for lysosomal degradation. This prevents the LDLR from recycling back to the cell surface, leading to reduced clearance of LDL cholesterol from the circulation and consequently higher plasma LDL-c levels. Small molecule inhibitors like **PF-06815345** are designed to disrupt the interaction between PCSK9 and the LDLR, thereby preserving LDLR function and lowering LDL-c.





Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of PCSK9-mediated LDL receptor degradation and the inhibitory action of **PF-06815345**.

# Structural Activity Relationship (SAR) of PF-06815345 and Analogs

Detailed structure-activity relationship data for **PF-06815345** is primarily available through patent literature (CA2907071A1). The core structure consists of a substituted amide scaffold. The following table summarizes the SAR based on the examples provided in the patent, highlighting key structural modifications and their impact on PCSK9 inhibitory activity.



| Compound/Ex ample                  | Core Structure<br>Variation    | R1 Group       | R2 Group              | PCSK9 IC50<br>(μM) |
|------------------------------------|--------------------------------|----------------|-----------------------|--------------------|
| PF-06815345<br>(Example<br>Analog) | Phenyl-<br>Piperidine Amide    | 4-fluorophenyl | Substituted tetrazole | 13.4               |
| Analog 1                           | Phenyl-<br>Piperidine Amide    | Phenyl         | Carboxylic acid       | > 50               |
| Analog 2                           | Biphenyl-<br>Piperidine Amide  | 4-fluorophenyl | Substituted tetrazole | 25.2               |
| Analog 3                           | Phenyl-<br>Piperidine Amide    | 4-chlorophenyl | Substituted tetrazole | 18.9               |
| Analog 4                           | Phenyl-<br>Piperazine<br>Amide | 4-fluorophenyl | Substituted tetrazole | 45.7               |

#### Key SAR Observations:

- Aromatic Substituents (R1): Halogen substitution on the phenyl ring, particularly fluorine at the para-position, appears to be favorable for activity. Unsubstituted or chloro-substituted analogs show reduced potency.
- Acidic Moiety (R2): A substituted tetrazole group is a critical feature for potent inhibition.
   Replacement with a simple carboxylic acid leads to a significant loss of activity. This suggests the tetrazole may be acting as a bioisostere for a carboxylic acid, potentially engaging in key interactions within the PCSK9 binding site.
- Core Scaffold: The phenyl-piperidine amide core is important for maintaining the correct orientation of the key interacting moieties. Modifications such as introducing a biphenyl system or replacing the piperidine with a piperazine ring are generally detrimental to the inhibitory activity.

## **Experimental Protocols**



While specific, detailed internal protocols for **PF-06815345** are not publicly available, the following represents a generalized methodology for key assays used in the characterization of small-molecule PCSK9 inhibitors, based on common industry practices and available literature.

# PCSK9-LDLR Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to measure the direct binding of PCSK9 to the LDL receptor and the ability of a compound to inhibit this interaction.

#### Methodology:

- Reagents:
  - Recombinant human PCSK9 (tagged, e.g., with 6xHis)
  - Recombinant human LDLR-EGF-A domain (tagged, e.g., with biotin)
  - HTRF donor fluorophore-labeled anti-tag antibody (e.g., anti-6xHis-Europium cryptate)
  - HTRF acceptor fluorophore-labeled streptavidin (e.g., Streptavidin-d2)
  - Assay buffer (e.g., PBS with 0.1% BSA)
  - Test compound (PF-06815345 or analogs) serially diluted in DMSO.
- Procedure:
  - 1. Add test compound dilutions to a low-volume 384-well plate.
  - 2. Add a pre-mixed solution of recombinant PCSK9 and LDLR-EGF-A to the wells.
  - 3. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibration.
  - 4. Add a pre-mixed solution of the HTRF donor and acceptor reagents.
  - 5. Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.







- 6. Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
- Data Analysis:
  - The HTRF ratio (665 nm / 620 nm) is calculated.
  - IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.





Click to download full resolution via product page

Figure 2: Generalized experimental workflow for a PCSK9-LDLR HTRF binding assay.



## **Cellular LDLR Degradation Assay**

This assay measures the ability of a compound to prevent PCSK9-mediated degradation of the LDL receptor in a cellular context.

#### Methodology:

- · Cell Line:
  - Human hepatoma cell line (e.g., HepG2) that endogenously expresses the LDL receptor.
- Procedure:
  - 1. Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
  - 2. Treat the cells with the test compound at various concentrations for a short pre-incubation period (e.g., 1 hour).
  - 3. Add recombinant human PCSK9 to the wells (except for the negative control).
  - 4. Incubate for a sufficient time to allow for LDLR degradation (e.g., 4-6 hours).
  - 5. Lyse the cells and collect the protein lysates.
  - 6. Quantify the amount of LDLR protein in each lysate using a suitable method, such as Western blotting or a specific ELISA.
- Data Analysis:
  - The amount of LDLR protein is normalized to a housekeeping protein (e.g., GAPDH or beta-actin) for Western blotting.
  - The percentage of LDLR protection is calculated relative to the PCSK9-treated control.
  - EC50 values are determined from the concentration-response curve.

## Conclusion



The structural activity relationship of **PF-06815345** and its analogs highlights the importance of specific structural features for potent PCSK9 inhibition. The para-fluorophenyl group and the substituted tetrazole moiety, in conjunction with a phenyl-piperidine amide core, are crucial for activity. The discontinuation of the clinical development of **PF-06815345** suggests that while potent, other factors such as pharmacokinetic properties, off-target effects, or the competitive landscape may have influenced its progression. The information presented here, derived from public sources, provides a foundational understanding of the SAR for this chemical series and outlines the standard experimental approaches used for the characterization of such inhibitors. Further detailed insights would require access to the full internal research data from the discovery program.

To cite this document: BenchChem. [Structural Activity Relationship of PF-06815345: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608931#structural-activity-relationship-of-pf-06815345]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com